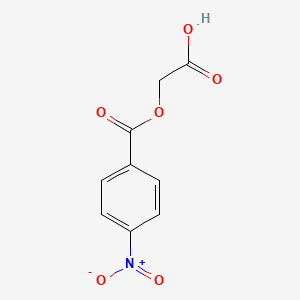
2-(4-Nitrobenzoyl)oxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrobenzoyl)oxyacetic acid is an organic compound characterized by the presence of a nitrobenzoyl group attached to an oxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrobenzoyl)oxyacetic acid typically involves the reaction of 4-nitrobenzoic acid with glyoxylic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrobenzoyl)oxyacetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form more complex nitro compounds.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of 4-aminobenzoyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of dinitro compounds.
Reduction: Formation of 4-aminobenzoyl derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
2-(4-Nitrobenzoyl)oxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(4-Nitrobenzoyl)oxyacetic acid involves its interaction with biological molecules through its nitro and carboxyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The carboxyl group can form hydrogen bonds with target proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: Similar structure but lacks the oxyacetic acid moiety.
4-Nitrobenzoic acid: Similar structure but lacks the oxyacetic acid moiety.
2-(4-Nitrobenzoyl)hydrazinecarbodithioic acid: Contains a hydrazinecarbodithioic acid moiety instead of oxyacetic acid.
Uniqueness
2-(4-Nitrobenzoyl)oxyacetic acid is unique due to the presence of both the nitrobenzoyl and oxyacetic acid moieties, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
10414-66-1 |
|---|---|
Molecular Formula |
C9H7NO6 |
Molecular Weight |
225.15 g/mol |
IUPAC Name |
2-(4-nitrobenzoyl)oxyacetic acid |
InChI |
InChI=1S/C9H7NO6/c11-8(12)5-16-9(13)6-1-3-7(4-2-6)10(14)15/h1-4H,5H2,(H,11,12) |
InChI Key |
YRGMINIXMDBKSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


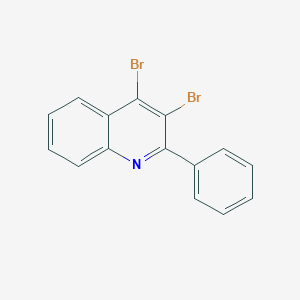
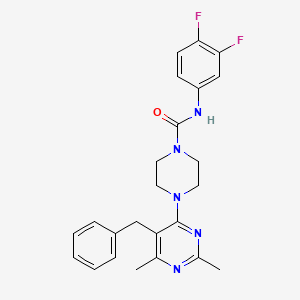
![N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide](/img/structure/B14727269.png)
![1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane](/img/structure/B14727277.png)
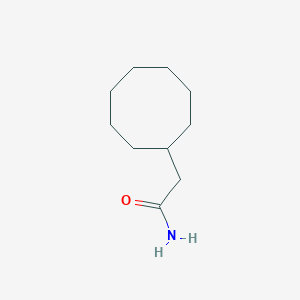
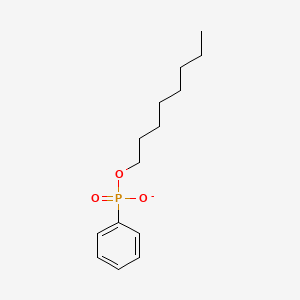

![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)
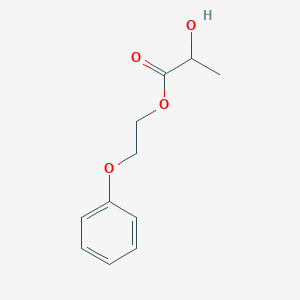


![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)

![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)
